(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Chiral Synthesis Enantiomeric Purity Intermediate Quality

Problem: Synthesizing enantiopure (6S)-amine intermediate for brivaracetam requires defined stereochemistry. Racemic or mismatched enantiomers force costly chiral resolution. Solution: This (6R)-alcohol (CAS 196862-45-0) provides the exact (R)-configuration for stereospecific conversion to the desired (6S)-amine, eliminating resolution steps. • Enables direct (6S)-amine synthesis without chiral resolution • Defined (R)-stereochemistry ensures correct downstream stereochemistry • Serves as low-activity control for JNK3 inhibitor SAR studies (up to 20-fold lower potency vs. S-enantiomer) • Available from research to bulk quantities

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 196862-45-0
Cat. No. B047506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
CAS196862-45-0
Synonyms(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol; 
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C(CN2C1=NC=C2)O
InChIInChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m1/s1
InChIKeyOLXNUSXUUWAEGE-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol: Chiral Building Block


(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a chiral, nitrogen-containing fused heterocyclic compound (molecular formula C6H8N2O, MW 124.14 g/mol) characterized by a pyrrolo[1,2-a]imidazole core bearing a secondary alcohol at the 6-position with defined (R)-stereochemistry [1]. This single-enantiomer building block serves as a key intermediate in the synthesis of stereochemically defined amine derivatives, notably (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (D449965), and is employed in the construction of pharmaceutical agents such as brivaracetam [2].

Stereochemistry and Generic Substitution


The (6R)-enantiomer cannot be simply replaced by the (6S)-enantiomer or racemic mixture due to the stringent stereochemical requirements of downstream synthetic pathways. In the synthesis of chiral amines such as (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine—a key intermediate for brivaracetam—the (6R)-alcohol undergoes stereospecific conversion to the desired (6S)-amine . Substitution with the (6S)-alcohol would yield the undesired (6R)-amine, while a racemic starting material would produce a diastereomeric mixture necessitating costly and yield-reducing chiral resolution steps [1]. Furthermore, the biological activity of pyrrolo[1,2-a]imidazole derivatives is highly stereospecific, with (S)-enantiomers exhibiting up to 20-fold greater JNK3 inhibitory potency than their (R)-counterparts [2].

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol: Quantitative Comparison


Enantiomeric Purity: Single Enantiomer vs. Racemate

The (6R)-enantiomer is supplied as a stereochemically defined single enantiomer with a chemical purity specification of ≥97% . In contrast, the commercially available racemic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (CAS 1378606-06-4) is a 1:1 mixture of (R)- and (S)-enantiomers, possessing an enantiomeric excess (ee) of 0% . This stereochemical distinction is critical for applications requiring a single enantiomer, as the racemate necessitates additional purification to achieve enantiopurity.

Chiral Synthesis Enantiomeric Purity Intermediate Quality

Synthetic Utility: Precursor for (6S)-Amine D449965

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is the designated intermediate for the synthesis of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (D449965), a key chiral building block in the preparation of brivaracetam [1]. The (6S)-enantiomer of the alcohol (CAS 1219019-23-4) would instead produce the (6R)-amine, which is not the required stereoisomer for this pharmaceutical route . While direct yield comparison data between the (6R)-alcohol and racemic starting material are not publicly available in primary literature, the use of a single enantiomer is universally preferred in industrial synthesis to avoid the 50% theoretical yield loss and additional purification steps associated with racemic resolution.

Brivaracetam Synthesis Chiral Amine Intermediate Stereospecific Conversion

JNK3 Inhibition: Enantiomer Potency Comparison

In a study of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, the (S)-enantiomers of the tested compounds were up to 20 times more potent JNK3 inhibitors than the corresponding (R)-enantiomers [1]. This stereospecific potency difference underscores the importance of selecting the appropriate enantiomer for biological assays: the (R)-enantiomer serves as a valuable low-activity control compound for validating stereospecific target engagement, while the (S)-enantiomer is pursued for therapeutic development.

Kinase Inhibition JNK3 Neuroprotection Structure-Activity Relationship

Cost Comparison: (6R)- vs. (6S)-Enantiomer

The (6R)-enantiomer carries a higher procurement cost compared to the (6S)-enantiomer. Based on publicly listed vendor pricing, the (6R)-enantiomer is priced at approximately €575 per 50 mg (€11.50/mg) , while the (6S)-enantiomer is listed at approximately 3033 CNY per 100 mg (~€5.80/mg) . This cost differential reflects the relative synthetic accessibility and demand for each enantiomer.

Cost Analysis Procurement Planning Chiral Building Block Economics

Application Scenarios for (6R)-Enantiomer


Stereospecific Synthesis of (6S)-Amine D449965

This scenario applies when the synthetic objective is the production of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, a key chiral intermediate for brivaracetam. The (6R)-alcohol is the requisite starting material, as its stereochemistry ensures direct conversion to the desired (6S)-amine without the need for chiral resolution [1]. Substitution with the (6S)-alcohol or racemate would result in the undesired stereoisomer or a diastereomeric mixture, respectively.

Chiral Control in JNK3 Inhibitor Research

For researchers developing JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, the (R)-enantiomer serves as a defined low-activity control. Its up to 20-fold lower potency compared to the (S)-enantiomer enables validation of stereospecific target engagement in biochemical and cellular assays [2].

Chiral Building Block for Asymmetric Synthesis

The (6R)-enantiomer is employed as a chiral building block in the construction of more complex heterocyclic frameworks where the (R)-configuration is required. Its defined stereochemistry eliminates the uncertainty associated with racemic starting materials and supports the development of enantiopure pharmaceutical candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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